![molecular formula C11H11N5O2 B6044241 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6044241.png)
4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
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Overview
Description
4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as HOMT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry and pharmacology, due to its unique properties and mechanisms of action.
Mechanism of Action
Target of Action
The primary targets of the compound “4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone” are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that hydrazones, a class of compounds to which this molecule belongs, can react with aldehydes and ketones to form oximes in an essentially irreversible process as the adduct dehydrates . This reaction could potentially alter the function of target molecules in the cell, leading to changes in cellular processes.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, could potentially interfere with various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
Given its potential to form oximes with aldehydes and ketones, it could potentially alter the function of these molecules, leading to changes in cellular processes . .
Advantages and Limitations for Lab Experiments
One advantage of using 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in a variety of applications, including as a chelating agent and antioxidant. However, one limitation is that its mechanisms of action are not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of interest is its potential use as a therapeutic agent for a variety of conditions, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanisms of action and potential applications in scientific research.
Synthesis Methods
The synthesis of 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be achieved through a multistep process involving the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate, followed by the addition of a triazine derivative. This process yields a pure form of 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone that can be used for further research.
Scientific Research Applications
4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied extensively for its potential applications in scientific research. One area of interest is its use as a chelating agent, which can help to remove heavy metals from biological systems. Additionally, 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has shown promise as an antioxidant, which can help to protect cells from damage caused by oxidative stress.
properties
IUPAC Name |
3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-10(18)13-11(16-14-7)15-12-6-8-2-4-9(17)5-3-8/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVGVOONMDMISD-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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